6-ブロモ-2,2,4-トリメチル-1,2-ジヒドロキノリン

概要

説明

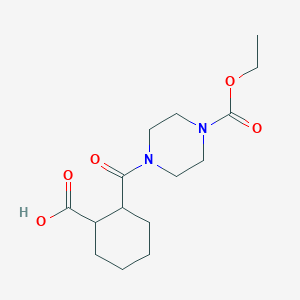

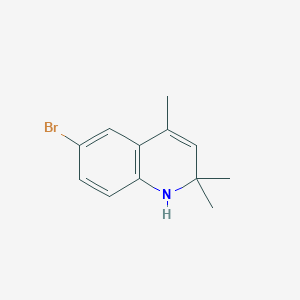

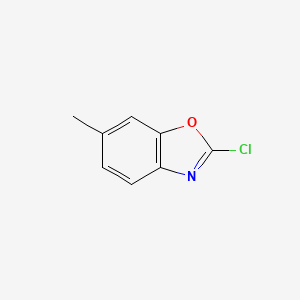

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline (BTMQ) is a member of the family of quinolines, which occur naturally in plants, fungi, and bacteria. It has a molecular formula of C12H14BrN .

Molecular Structure Analysis

The molecular formula of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is C12H14BrN . The average mass is 252.150 Da and the monoisotopic mass is 251.030960 Da .Chemical Reactions Analysis

The chemical reactions of 2,2,4-trimethyl-1,2-dihydroquinolines have been studied . The substrates were aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts in addition to iodine .科学的研究の応用

ジヒドロキノリンの合成

この化合物は、重要な薬理学的意義を持つ2,2,4-トリメチル-1,2-ジヒドロキノリン(TMQ)の合成に使用されています . 合成プロセスは、有害な溶媒、過酷な反応条件、均一系触媒の高い回収コストのために、しばしば面倒です .

ゴム技術における抗酸化剤

TMQは、この化合物の誘導体であり、ゴム技術における有効な工業用抗酸化剤として使用されています . ゴムタイヤの老化を遅らせ、寿命を延ばすのに役立ちます .

動物栄養素と植物油の保存

TMQは、動物栄養素と植物油の保存にも使用されています . この用途は、その抗酸化作用によるものです .

薬理学的用途

ジヒドロキノリンとその誘導体、TMQを含む、は、広範囲にわたる抗菌作用、抗糖尿病作用、抗マラリア作用、抗炎症作用を示します . それらはまた、脂質過酸化抑制剤、プロゲステロンアゴニストおよびアンタゴニストとして、大きな実用的な重要性を持っています .

環境に優しいタイヤ用抗酸化剤

研究者は、タイヤ用抗酸化剤として使用する、抗酸化作用が向上した、環境に優しいTMQの誘導体を設計しています . これらの誘導体は、複数の部位での水酸化修飾によって設計されています .

窒素含有複素環式化合物におけるビルディングブロック

6-ブロモ-2-ピコリンは、この化合物のハロゲン化ピリジン誘導体であり、窒素含有複素環式化合物の調製におけるビルディングブロックとして使用されています .

抗腫瘍活性

この化合物のいくつかの誘導体は、肝癌に対して有望な抗腫瘍活性を示しています .

3Dネットワーク構築における非共有結合相互作用

作用機序

Mode of Action

It’s suggested that the compound may have protective activity based on its ability to deactivate free radicals . The specific interactions with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

It’s suggested that the compound may be involved in the regulation of oxidative stress pathways due to its potential antioxidant properties . The downstream effects of these pathways are yet to be elucidated.

Result of Action

It’s suggested that the compound may have a protective effect against hepatocyte damage during toxic liver injury, potentially due to its ability to deactivate free radicals .

特性

IUPAC Name |

6-bromo-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPOSFWEURXXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444094 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91720-32-0 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)